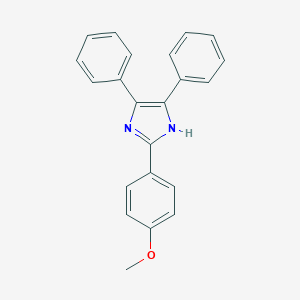
Isocaproato de testosterona
Descripción general
Descripción
Androst-4-en-3-ona, 17-((4-metil-1-oxopentil)oxi)-, (17beta)-, también conocido como isocaproato de testosterona, es un éster sintético de la testosterona. Se utiliza comúnmente en la terapia de reemplazo hormonal y en el culturismo debido a sus propiedades anabólicas. El compuesto tiene una fórmula molecular de C25H38O3 y un peso molecular de 386,6 g/mol .
Aplicaciones Científicas De Investigación
Química: El compuesto se utiliza como estándar de referencia en química analítica para la cuantificación de ésteres de testosterona en muestras biológicas.
Biología: En la investigación biológica, se utiliza para estudiar los efectos de la testosterona sobre el crecimiento muscular, la densidad ósea y el metabolismo general.
Medicina: El isocaproato de testosterona se utiliza en la terapia de reemplazo hormonal para tratar afecciones como el hipogonadismo y la pubertad tardía en los hombres. También se utiliza en el tratamiento de ciertos tipos de cáncer de mama en las mujeres.
Industria: El compuesto se utiliza en la formulación de esteroides anabólicos para el culturismo y el aumento del rendimiento deportivo .
Mecanismo De Acción
El compuesto ejerce sus efectos uniéndose a los receptores de andrógenos en los tejidos diana. Esta unión activa el receptor, lo que lleva a la transcripción de genes específicos que promueven la síntesis de proteínas y el crecimiento muscular. Los objetivos moleculares incluyen el músculo esquelético, el hueso y el sistema nervioso central. Las vías implicadas son principalmente la vía de señalización del receptor de andrógenos y los efectos posteriores en la síntesis de proteínas musculares .
Compuestos similares:
- Enantato de testosterona
- Cipionato de testosterona
- Propionato de testosterona
Comparación:
- Enantato de testosterona: Efectos anabólicos similares pero tiene una vida media más larga en comparación con el isocaproato de testosterona.
- Cipionato de testosterona: También tiene una vida media más larga y se utiliza comúnmente en la terapia de reemplazo hormonal.
- Propionato de testosterona: Tiene una vida media más corta y se utiliza para efectos más inmediatos.
Singularidad: Androst-4-en-3-ona, 17-((4-metil-1-oxopentil)oxi)-, (17beta)- es único debido a su cadena de éster específica, que proporciona un equilibrio entre la duración de la acción y el inicio de los efectos. Esto lo hace adecuado tanto para aplicaciones médicas como deportivas .
Safety and Hazards
Abuse of testosterone, usually at doses higher than those typically prescribed and usually in conjunction with other AAS, is associated with serious safety risks affecting the heart, brain, liver, mental health, and endocrine system . The FDA has approved new changes to testosterone labeling regarding the risks associated with abuse and dependence of testosterone and other anabolic androgenic steroids (AAS) .
Direcciones Futuras
Testosterone replacement therapy has seen significant advancements in recent years, with newer treatment modalities being introduced, including transdermal patches and gels . The development of a mucoadhesive sustained-release buccal tablet is the latest innovation . The availability of new treatment modalities has helped to renew interest in the management of male hypogonadism .
Análisis Bioquímico
Biochemical Properties
Testosterone isocaproate is a testosterone ester with improved bioavailability and metabolic half-life compared to the endogenous hormone . It binds to the androgen receptor (AR), and the ligand-receptor complex translocates to the nucleus and binds to androgen response elements (AREs) on chromosomal DNA, thereby modulating transcription of a set of androgen-responsive genes .
Cellular Effects
As a testosterone derivative, it is expected to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of testosterone isocaproate involves binding to the androgen receptor (AR). The ligand-receptor complex then translocates to the nucleus and binds to androgen response elements (AREs) on chromosomal DNA, thereby modulating the transcription of a set of androgen-responsive genes .
Temporal Effects in Laboratory Settings
As a testosterone ester, it is expected to have a prolonged effect compared to testosterone itself .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de Androst-4-en-3-ona, 17-((4-metil-1-oxopentil)oxi)-, (17beta)- típicamente implica la esterificación de la testosterona con ácido 4-metilvalérico. La reacción está catalizada por un ácido o una base y requiere condiciones anhidras para evitar la hidrólisis. La reacción se puede representar de la siguiente manera: [ \text{Testosterona} + \text{ácido 4-metilvalérico} \rightarrow \text{Androst-4-en-3-ona, 17-((4-metil-1-oxopentil)oxi)-, (17beta)-} + \text{Agua} ]
Métodos de producción industrial: En entornos industriales, la producción de este compuesto implica procesos de esterificación a gran escala. La reacción se lleva a cabo en un entorno controlado para garantizar un alto rendimiento y pureza. El uso de técnicas avanzadas de purificación, como la recristalización y la cromatografía, es común para obtener el producto final .
Tipos de reacciones:
Oxidación: El compuesto puede sufrir reacciones de oxidación, lo que lleva a la formación de cetonas y ácidos carboxílicos.
Reducción: Las reacciones de reducción pueden convertir el compuesto en su alcohol correspondiente.
Sustitución: El grupo éster puede sustituirse con otros grupos funcionales mediante reacciones de sustitución nucleófila.
Reactivos y condiciones comunes:
Oxidación: Se utilizan reactivos como permanganato de potasio (KMnO4) o trióxido de cromo (CrO3) en condiciones ácidas.
Reducción: Se utilizan reactivos como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4) en condiciones anhidras.
Sustitución: Se pueden utilizar nucleófilos como aminas o alcoholes en presencia de una base.
Productos principales:
Oxidación: Formación de derivados de 17-ceto y ácidos carboxílicos.
Reducción: Formación de derivados de 17-hidroxi.
Sustitución: Formación de varios derivados de ésteres dependiendo del nucleófilo utilizado.
Comparación Con Compuestos Similares
- Testosterone enanthate
- Testosterone cypionate
- Testosterone propionate
Comparison:
- Testosterone enanthate: Similar anabolic effects but has a longer half-life compared to testosterone isocaproate.
- Testosterone cypionate: Also has a longer half-life and is commonly used in hormone replacement therapy.
- Testosterone propionate: Has a shorter half-life and is used for more immediate effects.
Uniqueness: Androst-4-en-3-one, 17-((4-methyl-1-oxopentyl)oxy)-, (17beta)- is unique due to its specific ester chain, which provides a balance between the duration of action and the onset of effects. This makes it suitable for both medical and athletic applications .
Propiedades
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 4-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O3/c1-16(2)5-10-23(27)28-22-9-8-20-19-7-6-17-15-18(26)11-13-24(17,3)21(19)12-14-25(20,22)4/h15-16,19-22H,5-14H2,1-4H3/t19-,20-,21-,22-,24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYHLSBUTAPNGT-BKWLFHPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046806 | |
| Record name | Testosterone isocaproate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15262-86-9 | |
| Record name | Testosterone isocaproate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15262-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Testosterone isocaproate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015262869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Testosterone isocaproate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16002 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 15262-86-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26641 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Testosterone isocaproate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17β-hydroxyandrost-4-ene-3-one 4-methylvalerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.718 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TESTOSTERONE ISOCAPROATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8ST05GYDM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



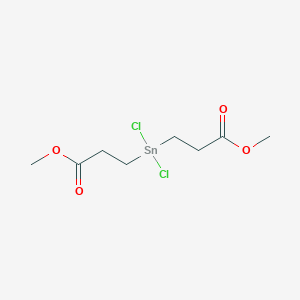
![Butanedioic acid; 1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)-2-propanol](/img/structure/B159195.png)
![methyl 2-[(3Z)-1-acetyl-3-ethylidenepiperidin-4-yl]-2-[3-(methoxymethyl)-1H-indol-2-yl]acetate](/img/structure/B159198.png)

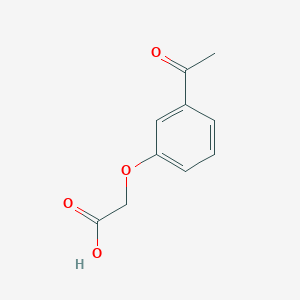
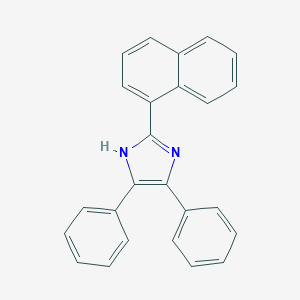
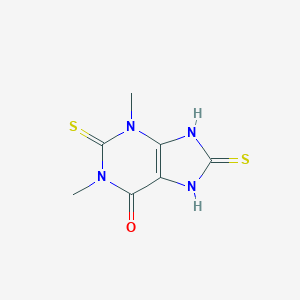

![2-[(p-Methoxyphenyl)azo]acetoacetanilide](/img/structure/B159211.png)

![3-Hydroxy-7-methoxy-N-[3-(morpholino)propyl]naphthalene-2-carboxamide](/img/structure/B159214.png)
